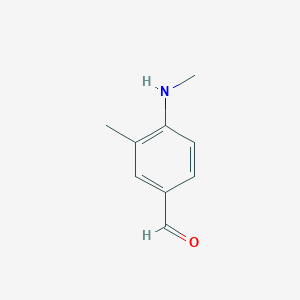
3-Methyl-4-(methylamino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-(methylamino)benzaldehyde, commonly known as MMB, is a chemical compound used in scientific research for various purposes. MMB is a yellow crystalline solid with a molecular weight of 165.21 g/mol and a melting point of 76-79°C.
Mécanisme D'action
MMB functions as a fluorescent probe by reacting with aldehydes and ROS to form a fluorescent product. The mechanism of action involves the formation of a Schiff base between MMB and the aldehyde or ROS. The resulting product emits a fluorescent signal that can be detected using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
MMB has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to detect the presence of aldehydes and ROS in various biological samples without affecting the integrity of the samples. MMB has also been used to study the effects of aldehydes and ROS on cellular functions such as DNA damage and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MMB in lab experiments include its high sensitivity and specificity for detecting aldehydes and ROS. It is also easy to use and does not require specialized equipment. However, MMB has a limited range of detection and may not be suitable for detecting low levels of aldehydes or ROS. It also requires a relatively large sample size for detection.
Orientations Futures
Future research on MMB could focus on developing more sensitive and specific probes for detecting aldehydes and ROS in biological systems. This could involve modifying the chemical structure of MMB to improve its detection capabilities. Another area of research could be the development of MMB-based probes for detecting other reactive species in cells and tissues. Additionally, MMB could be used in combination with other probes or imaging techniques to provide a more comprehensive understanding of cellular functions.
Méthodes De Synthèse
MMB can be synthesized through a reaction between 3-methyl-4-nitrobenzaldehyde and methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
MMB is used in scientific research as a fluorescent probe to detect the presence of aldehydes in biological systems. It has been used to detect the presence of formaldehyde, acetaldehyde, and other aldehydes in various biological samples such as blood, urine, and tissues. MMB is also used as a fluorescent probe to detect the presence of reactive oxygen species (ROS) in cells and tissues.
Propriétés
Numéro CAS |
1197-42-8 |
|---|---|
Nom du produit |
3-Methyl-4-(methylamino)benzaldehyde |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
3-methyl-4-(methylamino)benzaldehyde |
InChI |
InChI=1S/C9H11NO/c1-7-5-8(6-11)3-4-9(7)10-2/h3-6,10H,1-2H3 |
Clé InChI |
UECXDZSFDGWNTH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C=O)NC |
SMILES canonique |
CC1=C(C=CC(=C1)C=O)NC |
Synonymes |
4-Methylamino-3-methylbenzaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



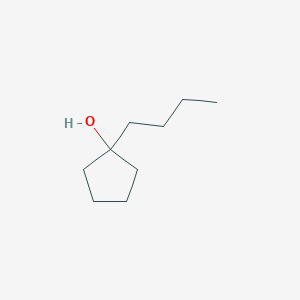
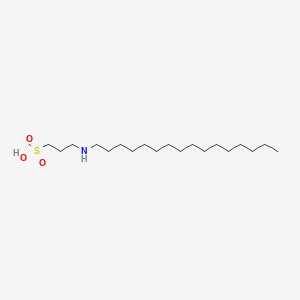
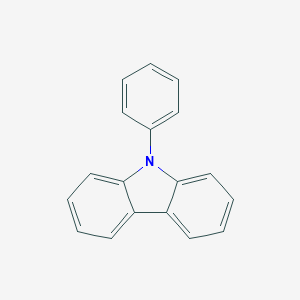
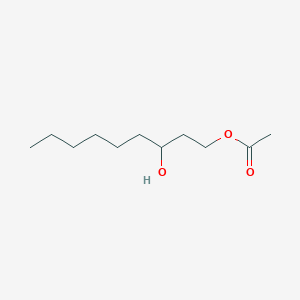
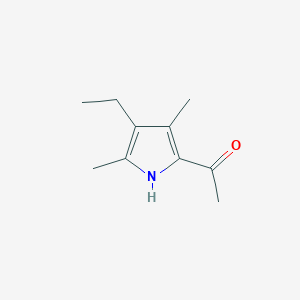
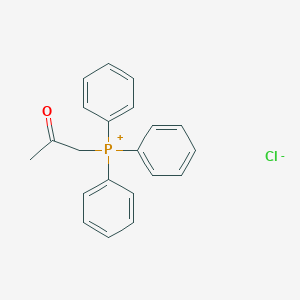
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
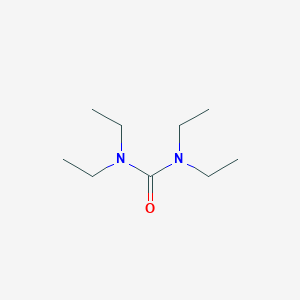
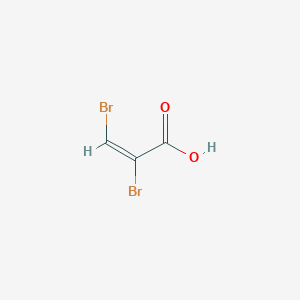
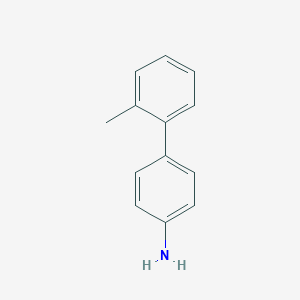
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
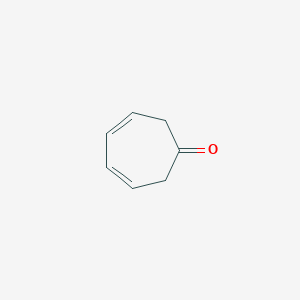
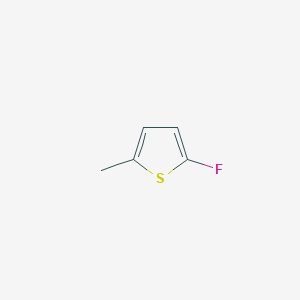
![(5S,8S,9S,10S,13S,14S)-10,13-Dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B72253.png)